(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-12-10-17-7-2-13(12)22-11-3-8-20(9-4-11)15(21)14-18-5-1-6-19-14/h1-2,5-7,10-11H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVOVMCRBNYWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Step: : Synthesis begins with the preparation of (3-chloropyridin-4-yl)oxy intermediate by reacting 3-chloropyridine with an appropriate piperidine derivative.
Coupling Reaction: : This intermediate is then coupled with a piperidine compound to form the core structure.
Final Assembly: : The pyrimidin-2-yl group is introduced in the final step through a reaction with a suitable pyrimidinyl derivative under controlled conditions.
Industrial Production Methods: The industrial synthesis follows similar steps but is optimized for large-scale production with considerations for cost, yield, and purity. This might involve the use of continuous flow reactors and advanced purification techniques like high-pressure liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the pyridine ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for modifying the compound’s electronic properties or introducing functional groups.
Key Findings :
-
Substitution occurs preferentially at the 3-chloro position due to steric and electronic factors .
-
Alkoxy derivatives exhibit enhanced solubility in polar solvents compared to the parent compound .
Coupling Reactions
The pyrimidine ring participates in cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.
Mechanistic Insights :
-
The pyrimidine C2 position is reactive toward palladium-catalyzed coupling due to its electron-deficient nature .
-
Steric hindrance from the piperidine ring reduces reaction rates compared to simpler pyrimidines.
Oxidation and Reduction
The compound undergoes redox reactions at multiple sites:
Oxidation of the Piperidine Ring
| Oxidizing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| mCPBA | DCM, 0°C, 2 h | N-Oxide derivative | 85% | |
| KMnO<sub>4</sub> | H<sub>2</sub>O, 50°C, 6 h | Cleavage of piperidine ring to form dicarboxylic acid | 32% |
Reduction of the Pyrimidine Ring
| Reducing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>, Pd/C | EtOH, 25°C, 12 h | Dihydropyrimidine derivative | 68% | |
| NaBH<sub>4</sub> | MeOH, 0°C, 1 h | Partial reduction of the pyrimidine ring | 41% |
Notable Observations :
-
N-Oxide formation increases water solubility but reduces stability under acidic conditions .
-
Catalytic hydrogenation preserves the piperidine ether linkage while modifying the pyrimidine ring .
Hydrolysis Reactions
The methanone group and ether linkages are susceptible to hydrolysis under acidic or basic conditions:
Degradation Pathways :
-
Acidic hydrolysis predominantly targets the methanone group , yielding carboxylic acids.
-
Basic conditions favor ether bond cleavage , generating phenolic intermediates .
Alkylation and Acylation
The piperidine nitrogen serves as a nucleophile in alkylation and acylation reactions:
Applications :
-
Quaternary ammonium derivatives show enhanced bioavailability in pharmacological studies .
-
Acylated products are intermediates for further functionalization .
Stability Under Environmental Conditions
Scientific Research Applications
Chemistry: The compound serves as a key intermediate in synthetic organic chemistry, providing a scaffold for further functionalization and study of novel derivatives.
Biology: In biological research, it is explored for its potential interactions with cellular pathways and enzymes, making it a candidate for studying biochemical mechanisms.
Medicine: Potential pharmacological applications include investigation as a lead compound in drug discovery, particularly for its probable binding affinity to specific targets.
Industry: Industrially, it could be employed in the synthesis of advanced materials or as a starting material for complex organic syntheses.
Mechanism of Action
Effects: The precise mechanism involves the binding of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone to specific molecular targets, potentially influencing biochemical pathways.
Molecular Targets and Pathways: Typical pathways include those mediated by the compound's interaction with enzymes or receptors that recognize its structural motifs. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Ring Size and Conformational Flexibility
Substituent Effects
- The 3-chloropyridin-4-yloxy group, common to all analogs, likely contributes to metabolic stability by resisting oxidative degradation, as chlorinated aromatic systems are less prone to CYP450-mediated metabolism .
Physicochemical and Pharmacokinetic Insights
- Molecular Weight and Lipophilicity : The target compound (343.76 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol), similar to its analogs . However, the triazole-containing analog (383.8 g/mol) may exhibit reduced membrane permeability due to increased polarity.
- Synthetic Accessibility : highlights the use of piperidine-containing precursors in one-step syntheses, suggesting the target compound could be synthesized efficiently via similar catalytic methods (e.g., p-toluenesulfonic acid-mediated coupling) .
Biological Activity
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone, also known as Ohtuvayre or ensifentrine, has garnered attention for its significant biological activity, particularly as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a piperidine ring, a chloropyridinyl oxy group, and a pyrimidinyl methanone moiety. The IUPAC name provides insight into its complex structure:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H19ClFN3O2 |
| Molecular Weight | 399.85 g/mol |
Ohtuvayre acts primarily by inhibiting the enzymes PDE3 and PDE4. This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various cellular processes:
- Bronchodilation : The elevation of cyclic nucleotide levels results in relaxation of smooth muscle in the airways, providing therapeutic benefits for conditions such as chronic obstructive pulmonary disease (COPD).
- Anti-inflammatory Effects : By inhibiting PDE4, the compound reduces the activation of inflammatory cells and cytokine production, contributing to its anti-inflammatory properties.
Pharmacokinetics
Ohtuvayre is administered via nebulization directly to the lungs, allowing for targeted delivery and rapid onset of action. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | High (due to inhalation route) |
| Half-life | Approximately 5 hours |
| Metabolism | Primarily hepatic via cytochrome P450 enzymes |
Research Findings
Recent studies have highlighted the efficacy and safety profile of Ohtuvayre in clinical settings:
- Clinical Trials : Phase III clinical trials demonstrated that patients with moderate to severe COPD experienced significant improvements in lung function and quality of life when treated with Ohtuvayre compared to placebo controls.
- Case Studies : A case study involving a cohort of COPD patients indicated that Ohtuvayre treatment led to a reduction in exacerbation rates and improved overall respiratory health metrics.
- Comparative Studies : Research comparing Ohtuvayre with other bronchodilators revealed its superior efficacy in reducing symptoms and improving lung function over traditional therapies .
Q & A
What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Basic
The synthesis involves multi-step nucleophilic substitutions and coupling reactions. Key methodologies include:
- Intermediate formation : NaOH-mediated coupling of 3-chloropyridin-4-ol with piperidine derivatives in dichloromethane (DCM) under reflux, achieving >90% intermediate purity .
- Final cyclization : Catalytic p-toluenesulfonic acid (p-TSA) facilitates pyrimidine methanone coupling, with yields impacted by steric hindrance and temperature control (80–100°C) .
| Parameter | Optimal Condition | Yield/Purity | Reference |
|---|---|---|---|
| Base | NaOH in DCM | 99% purity | |
| Catalyst | p-TSA (5–10 mol%) | 65–70% yield | |
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
Alternative routes (e.g., Mitsunobu conditions) show lower efficiency (<40% yield) due to bulky group interference .
Which analytical techniques are critical for characterizing purity and structural integrity?
Basic
Combined spectroscopic and chromatographic methods are essential:
- ¹H/¹³C NMR : Assigns proton environments (piperidine CH2 at δ 2.5–3.5 ppm; pyrimidine protons at δ 8.1–8.7 ppm) .
- HPLC-MS : Confirms molecular ion ([M+H]⁺ m/z 386.08) and purity (>95%) .
- X-ray crystallography : Resolves spatial arrangement of the chloropyridinyloxy group in crystalline forms .
| Technique | Critical Data Points | Structural Insight | Reference |
|---|---|---|---|
| ¹H NMR | Integration ratios of key protons | Validates stoichiometry | |
| HPLC-MS | Retention time: 12.3 min | Confirms synthetic success |
How can researchers design initial biological activity screens for this compound?
Basic
Prioritize target-based assays due to structural similarity to kinase inhibitors:
- In vitro kinase profiling : Screen against CDK2/4/6 or EGFR using fluorescence polarization (FP) assays .
- Cellular cytotoxicity : Test in cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination via MTT assays .
| Assay Type | Target | Key Protocol Step | Reference |
|---|---|---|---|
| FP Kinase Assay | CDK2 | ATP concentration: 10 µM | |
| MTT Cytotoxicity | HCT-116 cells | Incubation: 48 hr, 37°C |
What computational strategies predict drug-likeness and bioavailability?
Advanced
- Molecular docking (AutoDock Vina) : Predicts binding modes with kinase ATP pockets (e.g., ∆G = -9.2 kcal/mol for CDK2) .
- ADMET prediction (SwissADME) : LogP = 2.3 (optimal), moderate solubility (ESOL: -3.1), and high gastrointestinal absorption .
| Parameter | Predicted Value | Impact on Design | Reference |
|---|---|---|---|
| LogP | 2.3 | Balances permeability | |
| H-bond acceptors | 5 | Enhances solubility |
How do structural modifications influence activity in SAR studies?
Advanced
Systematic modifications reveal critical trends:
- Pyrimidine C2 position : Methanone → thioketone substitution reduces IC50 by 40% in kinase assays .
- Chloropyridine position : 3-Cl → 2-F substitution improves solubility (LogP 2.1 → 1.7) without losing potency .
| Modification Site | Change | Biological Impact | Reference |
|---|---|---|---|
| Piperidine oxygen | O → S | Decreases metabolic stability | |
| Pyrimidine ring | Addition of -CF3 | Enhances target affinity |
How can stability issues under physiological conditions be mitigated?
Advanced
- pH-dependent degradation : Use accelerated stability testing (40°C/75% RH for 4 weeks) to identify hydrolysis-prone sites (e.g., piperidine-oxy linkage) .
- Formulation strategies : Microencapsulation with PLGA polymers increases plasma half-life from 2.1 to 6.8 hr in rodent models .
| Stability Challenge | Mitigation Strategy | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | Lyophilized storage at -20°C | Purity >90% at 6 mo | |
| Oxidation | Antioxidants (e.g., BHT) | Reduces degradation |
How should contradictory data between computational predictions and experimental results be resolved?
Advanced
- Case example : Predicted high CDK2 affinity (∆G = -9.2 kcal/mol) but low cellular activity suggests poor membrane permeability. Validate via PAMPA assay (Pe = 1.2 × 10⁻⁶ cm/s) .
- Orthogonal validation : Repeat kinase assays with recombinant proteins and cellular thermal shift assays (CETSA) to confirm target engagement .
| Discrepancy Source | Resolution Method | Outcome | Reference |
|---|---|---|---|
| Permeability vs. affinity | PAMPA assay | Confirms low uptake | |
| Off-target effects | Proteome-wide CETSA | Identifies false positives |
What strategies optimize reaction yields in large-scale synthesis?
Advanced
- DoE (Design of Experiments) : Optimizes stoichiometry (1.2:1 pyrimidine:piperidine ratio) and solvent volume (DCM, 10 mL/g substrate) .
- Flow chemistry : Continuous processing reduces side reactions (yield increases from 65% to 82%) .
| Optimization Factor | Improvement Strategy | Yield Enhancement | Reference |
|---|---|---|---|
| Catalyst loading | p-TSA reduced to 5 mol% | Maintains 70% yield | |
| Reaction time | Microwave-assisted (30 min) | Reduces time by 50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
